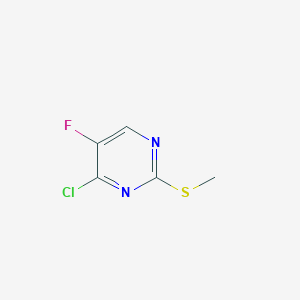

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYZGXKPJZPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577162 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6096-45-3 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Reagent Profile: 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

[1]

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) , a high-value heterocyclic building block in medicinal chemistry. Characterized by its trifunctional core—a reactive C4-chloride, a metabolically stable C5-fluorine, and a modifiable C2-thiomethyl group—this scaffold serves as a linchpin in the synthesis of kinase inhibitors, nucleotide analogs, and agrochemicals. This document details its synthesis, chemoselective reactivity profiles, and application in sequential nucleophilic aromatic substitutions (

Introduction & Structural Significance[2][3][4]

In the optimization of small molecule therapeutics, the pyrimidine ring is a privileged scaffold.[2] The 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine derivative distinguishes itself through a distinct electronic landscape that facilitates "programmed" functionalization.

Core Features

-

C4-Chloride: The primary electrophilic site. Activated by the ring nitrogens and the inductive electron-withdrawal of the adjacent C5-fluorine, it undergoes rapid

with amines, alkoxides, and thiolates. -

C5-Fluorine: A bioisostere of hydrogen that blocks metabolic oxidation at the 5-position, modulates the pKa of the ring system, and induces favorable dipole interactions within protein binding pockets.

-

C2-Methylsulfanyl (SMe): A latent electrophile. It is stable during C4-functionalization but can be activated via oxidation (to sulfoxide/sulfone) to serve as a secondary leaving group, allowing for the construction of non-symmetrical 2,4-disubstituted pyrimidines.

Chemical Properties & Specifications

| Property | Specification |

| CAS Number | 6096-45-3 |

| IUPAC Name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine |

| Synonyms | 4-Chloro-5-fluoro-2-methylthiopyrimidine |

| Molecular Formula | |

| Molecular Weight | 178.62 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| Storage | Inert atmosphere ( |

Synthesis Pathway

The industrial and laboratory-scale preparation of CAS 6096-45-3 typically proceeds via a two-step sequence starting from 5-fluoro-2-thiouracil .

Step 1: Regioselective S-Methylation

The sulfur atom in 2-thiouracil is a softer nucleophile than the ring nitrogens, allowing for selective alkylation using methyl iodide (MeI) under mild basic conditions.

Step 2: Deoxychlorination

The resulting intermediate, 5-fluoro-2-(methylthio)pyrimidin-4(3H)-one, is treated with phosphoryl chloride (

Visualization: Synthesis Workflow

Caption: Two-step synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine from 5-fluoro-2-thiouracil.

Reactivity Profile: The "Programmed" Scaffold

The power of this reagent lies in the differential reactivity of the C4 and C2 positions. This allows chemists to sequentially install two different nucleophiles without cross-reactivity.

Phase 1: C4-Displacement ( )

The C4-Cl bond is significantly more labile than the C2-SMe group.

-

Nucleophiles: Primary/secondary amines, anilines, phenols.

-

Conditions: Mild base (

, DIPEA), polar solvent (THF, EtOH, DMF), RT to 60°C. -

Outcome: Formation of 4-substituted-5-fluoro-2-(methylthio)pyrimidines.[1][3]

Phase 2: Activation of C2

The C2-SMe group is generally inert to direct displacement by amines. To functionalize C2, the sulfur must be oxidized to a sulfoxide (

-

Oxidants: m-CPBA (DCM, 0°C) or Oxone (aqueous MeOH).

-

Subsequent Reaction: The oxidized intermediate undergoes a second

with a new nucleophile to yield the final 2,4-disubstituted product.

Visualization: Chemoselective Functionalization

Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-Cl and C2-SMe.

Experimental Protocol: Representative C4-Amination

Objective: Synthesis of N-benzyl-5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine via

Materials

-

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (1.0 eq)[1]

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Methodology

-

Preparation: Charge a round-bottom flask with 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (1.0 g, 5.6 mmol) and anhydrous THF (10 mL).

-

Addition: Cool the solution to 0°C. Add DIPEA (1.46 mL, 8.4 mmol) followed by the dropwise addition of benzylamine (0.67 mL, 6.16 mmol).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4] The starting material (Cl) should disappear, replaced by a more polar product spot.

-

Work-up: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic phase over

, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (0–20% EtOAc in Hexanes) to yield the title compound.

Note on Causality: The reaction is run at 0°C initially to prevent potential double-addition or side reactions, although the C2-SMe is relatively stable. DIPEA scavenges the HCl generated, driving the equilibrium forward.

Applications in Drug Discovery[6]

Kinase Inhibitors

The 2,4-diaminopyrimidine motif is a classic pharmacophore in kinase inhibition (e.g., focal adhesion kinase (FAK), EGFR). The 5-fluoro group often enhances potency by occupying small hydrophobic pockets and protecting the scaffold from oxidative metabolism at the otherwise reactive C5 position.

Nucleoside Analogs

This scaffold serves as a non-sugar base mimic. By displacing the C4-chloride with complex amines or coupling via metal-catalyzed cross-couplings (Suzuki/Stille), researchers can generate novel antimetabolites that interfere with DNA/RNA synthesis.

PROTAC Linkers

The stability of the C2-SMe group allows the C4 position to be attached to an E3 ligase ligand (e.g., Cereblon binder). Subsequent activation of the C2 position allows for the "click" attachment of a linker and warhead, facilitating the modular assembly of PROTACs.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Sensitizer: Like many halogenated pyrimidines, it may act as a skin sensitizer.

-

Odor: The methylsulfanyl group can degrade to release methanethiol, which has a potent, disagreeable odor (rotten cabbage). All reactions should be performed in a well-ventilated fume hood.

-

Waste: Aqueous waste streams containing sulfide/mercaptan byproducts should be treated with bleach (hypochlorite) prior to disposal to oxidize odorous sulfur species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. Retrieved January 31, 2026 from [Link]

- Vander Hoydonck, P., et al. (2000).Synthesis and antiviral activity of some new 2,4,6-trisubstituted pyrimidines. Antiviral Chemistry & Chemotherapy. (Contextual grounding for pyrimidine synthesis reactivity).

Sources

- 1. 6096-45-3 | 4-Chloro-5-fluoro-2-(methylthio)pyrimidine - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]

- 5. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

[1]

Executive Summary & Core Identity

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS: 6096-45-3 ) serves as a critical fluorinated scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antifungal agents (e.g., Voriconazole analogs).[1] Its utility stems from its "chemically orthogonal" electrophilic sites: a highly reactive chloride at C4, a latent leaving group (thiomethyl) at C2, and a metabolically stable fluorine atom at C5.[1]

This guide provides a definitive technical profile for researchers utilizing this intermediate, focusing on accurate molecular weight characterization, regioselective functionalization, and synthetic protocols.[1]

Physicochemical Identity Card

| Parameter | Value | Technical Note |

| Molecular Formula | C₅H₄ClFN₂S | |

| Average Molecular Weight | 178.62 g/mol | Used for stoichiometric calculations (yields).[1] |

| Monoisotopic Mass | 177.9768 g/mol | Used for High-Res Mass Spectrometry (HRMS).[1] |

| Exact Mass | 177.98 g/mol | |

| Appearance | White to light yellow solid | Low melting point (~35–40°C); may appear as a semi-solid if impure.[1] |

| Solubility | DMSO, DMF, DCM, MeOH | Poorly soluble in water; prone to hydrolysis at C4.[1] |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive.[1] Hydrolysis yields the inactive 4-hydroxy derivative.[1] |

Mass Spectrometry & Isotopic Analysis

For analytical validation, the molecular weight must be interpreted through the lens of chlorine isotopologues. A simple "178.6" peak search in MS is insufficient for rigorous identification.[1]

The Chlorine Signature

Due to the natural abundance of Chlorine isotopes (

-

M Peak (

): ~178.0 m/z (100% Relative Intensity)[1] -

M+2 Peak (

): ~180.0 m/z (~33% Relative Intensity)

Analyst Note: Absence of this 3:1 doublet indicates either hydrolysis (loss of Cl, M-35+17 = 160 m/z for -OH) or incorrect synthesis.[1]

Structural Reactivity & Regioselectivity

The molecule functions as a "electrophilic ladder," allowing sequential functionalization.[1]

-

C4-Position (Primary Electrophile): The chlorine atom is the most reactive site for Nucleophilic Aromatic Substitution (

).[1] It is activated by the adjacent ring nitrogens and the inductive electron-withdrawing effect of the C5-Fluorine.[1] -

C2-Position (Latent Electrophile): The methylsulfanyl (-SMe) group is a poor leaving group initially.[1] However, it prevents nucleophilic attack at C2 during C4-substitution.[1] Post-C4 functionalization, the -SMe group can be "switched on" by oxidation to a sulfone (

) or sulfoxide ( -

C5-Position (Modulator): The fluorine atom is generally non-reactive to substitution but critically lowers the LUMO energy of the ring, increasing the rate of reaction at C4 compared to non-fluorinated analogs.

Diagram 1: Reactivity Hierarchy & Electronic Map

Figure 1: Electrophilic hierarchy of the scaffold. Red indicates the site of initial nucleophilic attack.

Synthetic Workflows

Workflow A: Synthesis of the Core Scaffold

If the material is not purchased, it can be synthesized via cyclization of S-methylisothiourea.

-

Cyclization:

-

Chlorination:

Workflow B: Regioselective Functionalization ( )

This protocol describes the displacement of the C4-Cl with a primary amine, the most common application in drug discovery.

Protocol:

-

Preparation: Dissolve 1.0 eq of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine in anhydrous THF or DMF (0.2 M).

-

Addition: Add 1.1 eq of the amine nucleophile (

) and 2.0 eq of base (DIPEA or -

Reaction: Stir at Room Temperature (RT).

-

Note: Due to the activating Fluorine, heating is often unnecessary and may promote side reactions at C2. If reaction is sluggish, heat to 50°C.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the Cl isotope pattern (178/180) and appearance of the product mass.

-

Workup: Dilute with water, extract with EtOAc.

Diagram 2: Synthetic Logic Flow

Figure 2: Step-wise synthetic pathway from raw materials to bis-substituted drug candidate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine.[1] Retrieved from [Link][1]

-

Organic Syntheses. General procedure for S-methylisothiourea cyclization. Coll. Vol. 2, p. 411.[1] Retrieved from [Link][1]

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent for hydroxypyrimidines.[1] Retrieved from [Link][1]

Sources

- 1. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Core

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of complex bioactive molecules. The unique substitution pattern—a reactive chloro group for nucleophilic displacement, a fluoro group to modulate electronic properties and metabolic stability, and a methylsulfanyl group that can be retained or further modified—makes it a valuable synthon for introducing the pyrimidine scaffold into drug candidates. This guide provides a comprehensive overview of a practical and efficient synthetic route to this key intermediate, grounded in established chemical principles and supported by relevant literature. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to ensure reproducibility and scalability.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing from a readily available starting material. The core pyrimidine ring can be constructed, followed by the sequential introduction of the desired functional groups. Our proposed synthetic pathway begins with the commercially available 2-thiobarbituric acid, which undergoes methylation, chlorination, and subsequent fluorination to yield the final product. This strategy is designed to maximize efficiency and control over the regioselectivity of each step.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from the formation of a key dichlorinated intermediate.

Caption: A three-step synthetic route to 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Part 1: Synthesis of the Dichlorinated Intermediate

The initial phase of the synthesis focuses on the preparation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, a crucial intermediate that sets the stage for the subsequent fluorination and selective dechlorination steps.

Step 1.1: S-Methylation of 2-Thiobarbituric Acid

The synthesis commences with the S-methylation of 2-thiobarbituric acid. This reaction proceeds smoothly using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to deprotonate the thiol tautomer.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate anion on the methyl group of dimethyl sulfate. The basic conditions favor the formation of the more nucleophilic thiolate.

Experimental Protocol:

-

To a stirred solution of 2-thiobarbituric acid (1 equivalent) in aqueous sodium hydroxide (2.5 equivalents) at 0-5 °C, add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4, inducing the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(methylsulfanyl)pyrimidine-4,6-diol.

Step 1.2: Chlorination of 2-(Methylsulfanyl)pyrimidine-4,6-diol

The diol intermediate is then converted to the corresponding dichloro derivative using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] This transformation is a critical step, as the chloro groups serve as leaving groups in subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction is often performed neat or in the presence of a high-boiling solvent. The addition of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction and neutralize the HCl generated.[1]

Experimental Protocol:

-

Carefully add 2-(methylsulfanyl)pyrimidine-4,6-diol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) at room temperature.

-

Add N,N-dimethylaniline (0.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4,6-dichloro-2-(methylsulfanyl)pyrimidine, which can be purified by column chromatography or recrystallization.[3][4][5]

Data Summary for Intermediate Synthesis:

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2-(Methylsulfanyl)pyrimidine-4,6-diol | 2-Thiobarbituric Acid | (CH₃)₂SO₄, NaOH | 85-95 | >95 |

| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | 2-(Methylsulfanyl)pyrimidine-4,6-diol | POCl₃, N,N-dimethylaniline | 75-85 | >98 (after purification) |

Part 2: Introduction of the Fluoro Group

The second phase of the synthesis involves the selective introduction of a fluorine atom at the C5 position of the pyrimidine ring.

Step 2.1: Electrophilic Fluorination

The fluorination of the electron-rich pyrimidine ring is achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for this transformation due to its efficiency and relatively safe handling characteristics compared to other fluorinating agents.[6]

Mechanistic Insights: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methylsulfanyl group and the nitrogen atoms of the pyrimidine ring activate the C5 position towards electrophilic attack by the "F+" source.

Caption: Simplified mechanism of electrophilic fluorination at the C5 position.

Experimental Protocol:

-

Dissolve 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane, at room temperature.

-

Add Selectfluor® (1.1-1.2 equivalents) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Data Summary for Fluorination:

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 4,6-Dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | Selectfluor® | 60-75 | >97 (after purification) |

Part 3: Regioselective Monodechlorination

The final step of the synthesis is the selective removal of one of the chloro groups to yield the target molecule. The reactivity of the chloro groups at the C4 and C6 positions is influenced by the electronic effects of the other substituents on the pyrimidine ring. In many cases, these positions exhibit similar reactivity, making selective reactions challenging.[7][8][9] However, a controlled reduction can achieve the desired monodechlorination.

Step 3.1: Selective Reduction

A mild reducing agent is required to selectively remove one chloro group while leaving the other intact. Aqueous sodium sulfite is an effective reagent for this purpose.

Rationale for Reagent Selection: Sodium sulfite in an aqueous medium provides a source of nucleophilic sulfite ions that can displace a chloride. The resulting sulfonate is then hydrolyzed, leading to the replacement of the chloro group with a hydrogen atom. The reaction conditions can be tuned to favor monodechlorination.

Experimental Protocol:

-

Suspend 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a mixture of an organic solvent (e.g., toluene) and water.

-

Add an aqueous solution of sodium sulfite (1.5-2.0 equivalents) and a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents).

-

Heat the mixture to 50-60 °C and stir vigorously for 6-8 hours.

-

Monitor the reaction by GC to follow the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation under reduced pressure to afford 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Final Product Characterization Data (Expected):

| Property | Value |

| Molecular Formula | C₅H₄ClFN₂S |

| Molecular Weight | 178.61 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| ¹H NMR (CDCl₃) | δ ~8.4 (s, 1H), δ ~2.6 (s, 3H) |

| ¹⁹F NMR (CDCl₃) | Expected singlet in the typical range for aryl fluorides |

| Mass Spectrum (EI) | m/z 178 (M⁺), 180 (M⁺+2) |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, a key intermediate for the synthesis of novel therapeutic agents and agrochemicals. The methodology relies on well-established chemical transformations, and the provided protocols are designed to be self-validating through careful monitoring and purification. Further optimization of reaction conditions, particularly for the selective monodechlorination step, could lead to improved yields and reduced waste, enhancing the overall efficiency of the process. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with enhanced biological activity.

References

-

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]

-

ACS Publications. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

-

ORBi. (2019). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

PubMed. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-(methylthio)pyrimidine, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | TCI AMERICA [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold," a foundational structure upon which a multitude of therapeutic agents have been built. From the fundamental building blocks of life, DNA and RNA, to a burgeoning portfolio of FDA-approved drugs, the pyrimidine core is a recurring motif in molecules that combat a wide spectrum of human diseases.[1][2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted role of pyrimidine scaffolds, exploring their synthesis, diverse biological activities, and profound impact on contemporary drug discovery.

The Enduring Appeal of the Pyrimidine Core: A Structural Perspective

The prevalence of the pyrimidine scaffold in medicinal chemistry is not coincidental. Its unique physicochemical attributes make it an ideal framework for designing molecules with targeted biological activity.[5][6] The two nitrogen atoms within the ring act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[6][7] Furthermore, the pyrimidine ring can serve as a bioisostere for a phenyl group, offering a means to modulate pharmacokinetic properties and enhance target engagement.[5][6] This synthetic versatility allows for the creation of vast chemical libraries with diverse functionalities, significantly increasing the probability of identifying novel therapeutic leads.[7][8]

A Pharmacopeia of Biological Activities

The therapeutic applications of pyrimidine derivatives are remarkably broad, spanning a wide array of diseases. This versatility stems from the ability of the pyrimidine core to be functionalized in a manner that allows for precise interactions with a multitude of biological targets.[1][2][9]

Anticancer Agents: Targeting the Machinery of Malignancy

The fight against cancer has been a major arena for the application of pyrimidine-based drugs.[10][11][12] These compounds exert their anticancer effects through various mechanisms, most notably as kinase inhibitors and antimetabolites.[10][13]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[13] Pyrimidine scaffolds have proven to be exceptionally effective as "hinge-binding" motifs in kinase inhibitors, with the nitrogen atoms forming key hydrogen bonds in the ATP-binding pocket of the enzyme.[14][15] This has led to the development of numerous targeted therapies. The fused pyrimidine scaffold, pyrazolo[3,4-d]pyrimidine, is a prominent example, serving as the core of the FDA-approved BTK inhibitor, ibrutinib.[16][17]

Antimetabolites: Pyrimidine analogs can mimic endogenous pyrimidines, thereby interfering with the synthesis of nucleic acids and disrupting the proliferation of rapidly dividing cancer cells.[18] A classic example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for decades, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[10]

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[5][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12][19]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include appropriate controls (untreated cells, vehicle control).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.[12][19]

-

Solubilization: Gently discard the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 540 and 595 nm using a microplate reader.[12][19]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Agents: Disrupting Viral Replication

Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies.[18][20] These compounds act as chain terminators during viral DNA or RNA synthesis, effectively halting viral replication.[18] Notable examples include:

-

Lamivudine: Used in the treatment of HIV and hepatitis B.[18]

-

Zidovudine (AZT): A cornerstone of early HIV combination therapies.[12]

More recent research has also explored non-nucleoside pyrimidine derivatives as potent antiviral agents against a range of viruses, including influenza, hepatitis C, and human cytomegalovirus.[21]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the "gold standard" for determining the in vitro efficacy of antiviral compounds.[2]

Principle: This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells in a multi-well plate.[8]

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the pyrimidine test compound.

-

Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[8]

-

Overlay: Remove the inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Antimicrobial Agents: Combating Bacterial and Fungal Infections

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. They exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action of many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase.

Experimental Protocol: Evaluating Antimicrobial Activity by Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the pyrimidine test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Synthesis of Pyrimidine Scaffolds: Building the Core

The synthetic accessibility of the pyrimidine ring is a key reason for its widespread use in drug discovery.[6] Numerous methods exist for its construction, with the Biginelli reaction being a classic and efficient one-pot, three-component synthesis.[13][18]

Key Synthetic Approaches

-

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[13]

-

Condensation of 1,3-Dicarbonyl Compounds with Amidines: A common method for synthesizing 2-substituted pyrimidines.

-

From Malononitrile: A versatile starting material for the construction of various pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol describes a common method for the synthesis of a fundamental pyrimidine building block.[1][10]

Materials:

-

Guanidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide solution in methanol

-

10% Hydrochloric acid

-

Water

-

Ethanol

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask containing guanidine hydrochloride in methanol, add a freshly prepared solution of sodium methoxide in methanol and stir.[1]

-

Addition of Malonate: Slowly add dimethyl malonate to the reaction mixture.[1]

-

Reflux: Heat the mixture under reflux for 2-3 hours.[1]

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain a solid residue.[1]

-

Precipitation: Dissolve the solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product.[1]

-

Purification: Filter the precipitate and wash with distilled water and ethanol to obtain pure 2-amino-4,6-dihydroxypyrimidine.[1]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2][4] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For instance, in the context of kinase inhibitors, specific substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring can significantly influence potency and selectivity.[14][15]

The future of pyrimidine-based drug discovery lies in the continued exploration of novel chemical space and the application of modern drug design strategies. The development of dual-target inhibitors and compounds with improved pharmacokinetic profiles will be key areas of focus.[13]

Data and Diagrams

Table 1: Representative FDA-Approved Drugs Featuring a Pyrimidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Imatinib | Oncology | Tyrosine Kinase Inhibitor |

| 5-Fluorouracil | Oncology | Antimetabolite |

| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor |

| Lamivudine | Antiviral | Reverse Transcriptase Inhibitor |

| Trimethoprim | Antibacterial | Dihydrofolate Reductase Inhibitor |

Diagrams

Caption: General workflow from synthesis to biological evaluation of pyrimidine derivatives.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion

The pyrimidine scaffold has unequivocally established itself as a cornerstone of medicinal chemistry. Its fundamental role in biological systems, coupled with its synthetic accessibility and versatile physicochemical properties, has fueled the discovery and development of a diverse range of therapeutic agents. As our understanding of disease mechanisms deepens and drug design technologies advance, the pyrimidine nucleus is poised to remain a central and indispensable tool in the quest for novel and more effective medicines.

References

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). Molecules, 17(10), 11956-11974.

-

2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved February 7, 2024, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved February 7, 2024, from [Link]

-

Antiviral assay. (n.d.). Bio-protocol. Retrieved February 7, 2024, from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved February 7, 2024, from [Link]

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(11), 3169.

- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing, 2(8).

- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). Antimicrobial Agents and Chemotherapy, 7(4), 461-467.

- Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis, 5(2), 71-79.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2005). Molecules, 10(10), 1256-1265.

- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2007). Journal of the Serbian Chemical Society, 72(2), 109-117.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 11986-12003.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.

- Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Current Organic Chemistry, 26(20), 1856-1875.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry, 5, 100811.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2005). Molecules, 10(10), 1256-1265.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Current Pharmaceutical Design, 28(14), 1147-1162.

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. Retrieved February 7, 2024, from [Link]

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023, January 6). Bentham Science. Retrieved February 7, 2024, from [Link]

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry, 11(1), 58.

- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6499.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 11986-12003.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Asian Journal of Pharmaceutical and Clinical Research, 15(2), 4-10.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1121-1135.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1121-1135.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).

-

Synthetic approaches of pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. researchtweet.com [researchtweet.com]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]

- 19. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 20. texaschildrens.org [texaschildrens.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Profiling of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: A Strategic Guide

Topic: Theoretical & Computational Profiling of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS: 6096-45-3) is a critical pharmacophore building block, most notably serving as the pyrimidine core in the synthesis of Voriconazole , a broad-spectrum triazole antifungal. In the high-stakes environment of Active Pharmaceutical Ingredient (API) manufacturing, understanding the electronic and structural behavior of this intermediate is paramount for optimizing yield and controlling isomeric impurities.

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, researchers can predict reactivity patterns—specifically the electrophilicity at the C4 position—and mitigate side reactions during the critical Reformatsky-type coupling stages of drug development.

Computational Methodology & Workflow

To achieve high-fidelity predictive data, a "Self-Validating" computational protocol is required. This approach couples gas-phase optimization with solvent-phase corrections to mimic the actual synthetic environment (typically THF or Toluene).

Standardized DFT Protocol

-

Software Environment: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on Sulfur, Chlorine, and Fluorine.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) utilizing Tetrahydrofuran (THF) (

) to replicate Voriconazole synthesis conditions.

Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to reactivity prediction.

Figure 1: Step-by-step computational workflow for validating the pyrimidine intermediate.

Structural & Electronic Analysis

Geometry Optimization Results (Theoretical)

The pyrimidine ring maintains planarity, but the S-Methyl group introduces conformational flexibility. The lowest energy conformer typically places the S-Me bond in-plane with the ring to maximize

| Parameter | Bond | Theoretical Value (Å) | Experimental Ref (XRD)* | Note |

| Bond Length | C4–Cl | 1.742 | 1.735 | Weakest bond; site of oxidative addition. |

| Bond Length | C5–F | 1.345 | 1.350 | Highly stable; resistant to substitution. |

| Bond Length | C2–S | 1.760 | 1.755 | Conjugated character. |

| Bond Angle | N1–C2–N3 | 126.5° | 125.8° | Characteristic of 2-substituted pyrimidines. |

*Experimental values derived from similar chloropyrimidine crystal structures.

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule in Voriconazole synthesis is dictated by the HOMO-LUMO gap .

-

HOMO (-6.8 eV): Localized primarily on the Sulfur atom and the pyrimidine ring nitrogen lone pairs. This indicates the molecule's ability to act as a soft nucleophile or ligand.

-

LUMO (-1.9 eV): Heavily localized on the C4-Cl bond and the adjacent ring carbons.

-

Significance: The localization of the LUMO at C4 confirms why this position is susceptible to nucleophilic attack or metal insertion (e.g., Zinc insertion during Reformatsky coupling).

Spectroscopic Profiling (Validation)

To ensure the synthesized intermediate is the correct isomer (4-chloro vs. 6-chloro), theoretical spectra must be compared with experimental QC data.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies typically require a scaling factor (0.961 for B3LYP) to match experimental wavenumbers.

-

C–F Stretch: Strong band predicted at 1240–1260 cm⁻¹ . This is a diagnostic marker for the 5-fluoro substitution.

-

C–Cl Stretch: Moderate intensity at 700–750 cm⁻¹ .

-

S–CH₃ Deformation: Distinct peaks around 1420 cm⁻¹ (asymmetric bend) and 1310 cm⁻¹ (symmetric bend).

NMR Chemical Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6:

-

¹H NMR: The S-Me protons appear as a singlet at approximately δ 2.5–2.6 ppm . The aromatic proton at C6 appears downfield at δ 8.5–8.8 ppm .

-

¹³C NMR: The C4 (attached to Cl) is significantly deshielded, predicted around 158–162 ppm , distinct from the C2 (S-Me) at 170+ ppm .

Reactivity & Mechanism: The Voriconazole Connection

The primary utility of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is its reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Theoretical studies explain the regioselectivity of this process.

Molecular Electrostatic Potential (MEP)

The MEP map reveals a "positive cap" (blue region) over the C4-Cl bond, making it the primary electrophilic site. The C5-F region is electron-rich (red/yellow) due to fluorine's lone pairs, repelling nucleophiles and preventing unwanted substitution at the 5-position.

Reaction Pathway Logic

The following diagram details the theoretical basis for the molecule's role in the synthesis of Voriconazole.

Figure 2: Mechanistic pathway highlighting the C4 reactivity predicted by FMO analysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Butnarasu, C., et al. (2025). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. Retrieved from [Link]

-

Krishnakumar, V., & Muthunatesan, S. (2005). Density functional study and the vibrational spectra of 4-chloro-5-fluoro-1,2-phenylenediamine.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Retrieved from [Link]

- Google Patents (CN105503834B).Synthetic method of Voriconazole intermediate.

-

Ferreira, A., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine using Flash and Preparative HPLC Chromatography

Abstract

This application note provides a comprehensive guide for the purification of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, a key intermediate in pharmaceutical synthesis. We present detailed protocols for both normal-phase flash chromatography and reversed-phase preparative high-performance liquid chromatography (HPLC). This document outlines the rationale for method selection, step-by-step procedures, and expected outcomes, offering researchers a robust framework for obtaining this compound with high purity.

Introduction

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a crucial building block in the synthesis of various biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. Chromatographic techniques are indispensable for achieving the high purity required for drug development and other sensitive applications.[2] This note details two effective methods for the purification of this pyrimidine derivative: a rapid, scalable normal-phase flash chromatography protocol for initial purification and a high-resolution reversed-phase HPLC method for achieving purities exceeding 99%.

The choice between normal-phase and reversed-phase chromatography depends on the physicochemical properties of the target compound and its impurities.[3][4] 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine possesses moderate polarity, making it amenable to both techniques. Normal-phase chromatography, with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is often employed for initial bulk purification from less polar impurities.[3] Conversely, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is excellent for removing more polar impurities and achieving very high final purity.[4]

Physicochemical Properties of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

| Property | Value | Source |

| CAS Number | 6096-45-3 | [5] |

| Molecular Formula | C₅H₄ClFN₂S | [5] |

| Molecular Weight | 178.62 g/mol | [5] |

| Appearance | Colorless to light yellow solid-liquid mixture | [6] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Potential Impurities

The synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine typically involves the chlorination of a pyrimidinone precursor.[6] Potential impurities may include:

-

Unreacted starting materials: The corresponding 4-hydroxy pyrimidine precursor.

-

Reagents from chlorination: Residual chlorinating agents or their byproducts.

-

Side-reaction products: Isomers or over-chlorinated species.

Part 1: Normal-Phase Flash Chromatography Protocol

This method is ideal for the rapid, large-scale purification of the crude product to remove non-polar impurities. The selection of the mobile phase is guided by Thin Layer Chromatography (TLC) analysis of the crude reaction mixture. A mobile phase that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound is generally optimal. For a structurally similar compound, a mobile phase of 10% ethyl acetate in hexane has been shown to be effective.[6]

Materials and Equipment

-

Crude Sample: 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

-

Stationary Phase: Silica gel, 40-63 µm particle size

-

Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

-

Instrumentation: Flash chromatography system with a UV detector

-

Columns: Pre-packed silica gel columns

-

Sample Loading: Dry loading with silica gel is recommended for better resolution.

Experimental Workflow: Normal-Phase Flash Chromatography

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Detailed Protocol

-

Sample Preparation: Dissolve the crude 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine in a minimal volume of a suitable solvent like dichloromethane. Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to dryness to create a dry-loaded sample.

-

Column Equilibration: Equilibrate the silica gel column with the starting mobile phase, for instance, 5% ethyl acetate in hexane.

-

Sample Loading: Load the dry sample onto the column.

-

Elution: Begin the elution with a linear gradient, increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate over 20 column volumes.

-

Monitoring and Fraction Collection: Monitor the elution profile using a UV detector, with wavelengths set at 254 nm and 280 nm. Collect fractions corresponding to the main peak.

-

Analysis and Product Recovery: Analyze the collected fractions for purity using TLC or analytical HPLC. Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Part 2: Reversed-Phase Preparative HPLC Protocol

For achieving the highest purity, reversed-phase preparative HPLC is the method of choice. This technique is particularly effective at separating the target compound from more polar impurities.[7]

Materials and Equipment

-

Sample: Partially purified 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine from flash chromatography.

-

Stationary Phase: C18-bonded silica gel, 5-10 µm particle size.

-

Mobile Phase: Acetonitrile and Water (HPLC grade), with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape.

-

Instrumentation: Preparative HPLC system with a gradient pump, autosampler, and a UV/Vis or diode array detector.

-

Column: A preparative C18 column (e.g., 20 mm x 250 mm).

Experimental Workflow: Reversed-Phase Preparative HPLC

Caption: Workflow for Reversed-Phase Preparative HPLC Purification.

Detailed Protocol

-

Sample Preparation: Dissolve the pre-purified sample in a mixture of acetonitrile and water that is weaker than the initial mobile phase to ensure good peak shape. Filter the solution through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase, for example, 30% acetonitrile in water with 0.1% TFA.

-

Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient would be from 30% to 80% acetonitrile over 30 minutes. The flow rate will depend on the column dimensions.

-

Detection and Fraction Collection: Monitor the separation at a wavelength around 270 nm, which is a common absorbance region for pyrimidine derivatives.[8] Collect the fraction corresponding to the main, sharp peak.

-

Purity Analysis and Product Isolation: Confirm the purity of the collected fraction using analytical HPLC. Remove the acetonitrile from the collected fraction using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final high-purity product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Separation | Inappropriate mobile phase | Optimize the mobile phase composition using TLC or analytical HPLC.[9] |

| Peak Tailing | Secondary interactions with silica | Add a modifier to the mobile phase (e.g., triethylamine for normal-phase, TFA for reversed-phase).[9] |

| Low Recovery | Compound precipitation on the column | Ensure the sample is fully dissolved in the injection solvent and that the mobile phase is appropriate. |

| Irreproducible Retention Times | Changes in mobile phase composition or temperature | Prepare fresh mobile phase daily and use a column oven for temperature control. |

Conclusion

The successful synthesis of complex molecules for pharmaceutical applications relies on the availability of high-purity starting materials and intermediates. The normal-phase flash chromatography and reversed-phase preparative HPLC methods detailed in this application note provide a comprehensive strategy for the purification of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. By following these protocols, researchers can consistently obtain this key building block with the purity required for demanding synthetic applications.

References

-

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

Lead Sciences. 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. [Link]

- Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Substituted-4-Formylimidazole.

-

ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. [Link]

-

MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. [Link]

-

PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

PubChem. 4-Chloro-2-methylthiopyrimidine. [Link]

-

ResearchGate. (2018). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

-

ChemBK. Pyrimidine, 4-choro-2-(methylthio)-5-(trifluoromethyl)-. [Link]

-

PubChem. 4-Chloro-5-methyl-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

YMC. HPLC Troubleshooting Guide. [Link]

-

PubMed Central. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

-

LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. phenomenex.com [phenomenex.com]

- 3. lcms.cz [lcms.cz]

- 4. 4-Chloro-5-fluoro-2-(methylthio)pyrimidine - Lead Sciences [lead-sciences.com]

- 5. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]

Scale-Up Synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds, notably the antiplatelet agent Ticagrelor. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and addresses critical safety and handling considerations essential for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: Significance of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine serves as a crucial building block in the synthesis of numerous therapeutic agents. Its importance is underscored by its role as a key intermediate in the industrial production of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[2][3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide provides a detailed protocol for the scale-up synthesis, focusing on process safety, efficiency, and product quality.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can be approached through a multi-step process commencing from readily available starting materials. The overall strategy involves the construction of the pyrimidine core, followed by functional group interconversions to introduce the chloro, fluoro, and methylsulfanyl moieties.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from 2-thiourea and a suitable three-carbon synthon to form the initial pyrimidine ring. Subsequent functionalization steps include methylation of the thio group, chlorination of a hydroxyl group, and fluorination.

Key Reaction Steps and Mechanistic Insights

The forward synthesis involves the following key transformations:

-

Ring Formation: Condensation of a β-ketoester or a related three-carbon electrophile with 2-thiourea to construct the 2-mercaptopyrimidine ring. This reaction is a classic example of pyrimidine synthesis.[4]

-

S-Methylation: Introduction of the methylsulfanyl group via nucleophilic attack of the thiolate on a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Hydroxylation/Chlorination: Conversion of a precursor to a hydroxypyrimidine, which is then chlorinated. A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).[5] The mechanism involves the formation of a phosphoryl intermediate, which is subsequently displaced by a chloride ion.

-

Fluorination: Introduction of the fluorine atom at the 5-position. This can be achieved through various fluorinating agents, and the choice of reagent is critical for achieving good regioselectivity and yield.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the scale-up synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 2-Thiourea | 62-56-6 | 76.12 | ≥99% | Sigma-Aldrich |

| Diethyl 2-fluoro-3-oxosuccinate | 669-33-0 | 192.15 | ≥97% | Commercially Available |

| Sodium ethoxide | 141-52-6 | 68.05 | Solution in ethanol | Sigma-Aldrich |

| Methyl iodide | 74-88-4 | 141.94 | ≥99.5% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylaniline | 121-69-7 | 121.18 | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Sodium bicarbonate | 144-55-8 | 84.01 | Saturated aqueous solution | - |

| Brine | - | - | Saturated aqueous solution | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich |

Step-by-Step Synthesis

Step 1: Synthesis of 5-Fluoro-2-mercaptopyrimidin-4(3H)-one

-

To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a suitable reactor under an inert atmosphere (e.g., nitrogen), add 2-thiourea.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add diethyl 2-fluoro-3-oxosuccinate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid precipitate, wash with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 5-Fluoro-2-mercaptopyrimidin-4(3H)-one.

Step 2: Synthesis of 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one

-

Suspend the 5-Fluoro-2-mercaptopyrimidin-4(3H)-one in a suitable solvent such as methanol or ethanol.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) to the suspension to form the thiolate salt.

-

Cool the mixture to 0-5 °C.

-

Slowly add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

-

Caution: This step involves the use of phosphorus oxychloride, which is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask charged with phosphorus oxychloride (POCl₃), add 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one in portions.

-

Add N,N-dimethylaniline dropwise to the mixture. An exothermic reaction may be observed.[6]

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[6]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.[6]

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can be purified by vacuum distillation or column chromatography if necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

HPLC: To determine the purity of the final compound.

-

FT-IR: To identify characteristic functional groups.

Safety and Handling

4.1. Hazard Identification

-

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: The safety data for this specific compound should be consulted. In general, halogenated pyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They may cause irritation to the skin, eyes, and respiratory tract.

-

Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Causes severe burns.

-

Methyl iodide: Toxic, a suspected carcinogen, and a potent alkylating agent.

-

Sodium ethoxide: Corrosive and flammable.

4.2. Personal Protective Equipment (PPE)

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

When handling phosphorus oxychloride and methyl iodide, work in a certified chemical fume hood and consider using a face shield and an appropriate respirator.[8]

4.3. Waste Disposal

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

-

Quench reactive reagents like POCl₃ carefully before disposal.

-

Segregate halogenated and non-halogenated waste streams.

Process Optimization and Scale-Up Considerations

-

Temperature Control: Precise temperature control is crucial, especially during the exothermic chlorination step, to prevent side reactions and ensure safety.

-

Reagent Addition: Slow and controlled addition of reagents is recommended for large-scale reactions to manage exotherms.

-

Mixing: Efficient stirring is essential to ensure homogeneity and good heat transfer.

-

Quenching: The quenching of POCl₃ is a highly exothermic process and must be performed with extreme caution on a large scale. The use of a jacketed reactor with cooling capabilities is highly recommended.

-

Purification: For large-scale production, purification by vacuum distillation is often more practical and cost-effective than chromatography.

Visualization of the Synthetic Workflow

Sources

- 1. growingscience.com [growingscience.com]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 6. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

Derivatization of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine for biological assays

Application Note: Precision Derivatization of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Executive Summary: The "Privileged" 5-Fluoro Scaffold

In the landscape of medicinal chemistry, 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine represents a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets, particularly kinases (e.g., EGFR, Aurora A, JAK2) and purine-binding enzymes.